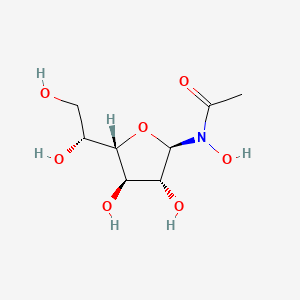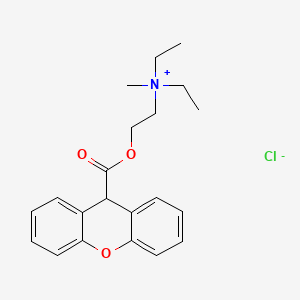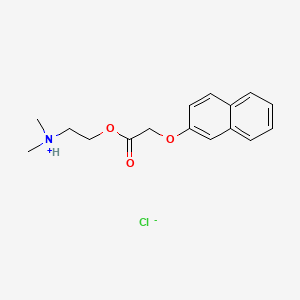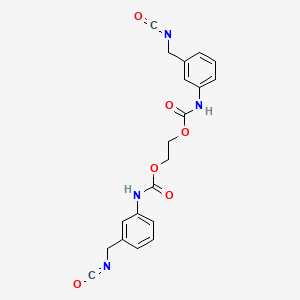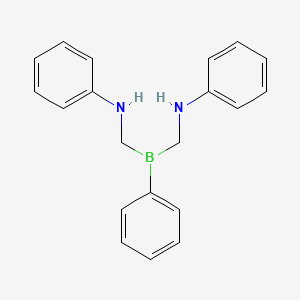
1-(Dimethoxymethyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethyl)-4-ethylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a dimethoxymethyl group and an ethyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-4-ethylpiperazine typically involves the reaction of 4-ethylpiperazine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxymethyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethoxymethyl group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-(Hydroxymethyl)-4-ethylpiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(Dimethoxymethyl)-4-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Dimethoxymethyl)-4-ethylpiperazine exerts its effects involves interactions with various molecular targets. The dimethoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target molecules. The piperazine ring can interact with receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(Methoxymethyl)-4-ethylpiperazine
- 1-(Ethoxymethyl)-4-ethylpiperazine
- 1-(Dimethoxymethyl)-4-methylpiperazine
Comparison: 1-(Dimethoxymethyl)-4-ethylpiperazine is unique due to the presence of two methoxy groups on the methyl substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The ethyl group on the piperazine ring also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
CAS No. |
82502-65-6 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-4-ethylpiperazine |
InChI |
InChI=1S/C9H20N2O2/c1-4-10-5-7-11(8-6-10)9(12-2)13-3/h9H,4-8H2,1-3H3 |
InChI Key |
BMDRMJFTYVEZRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


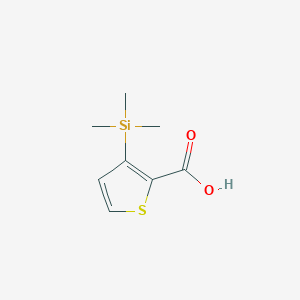

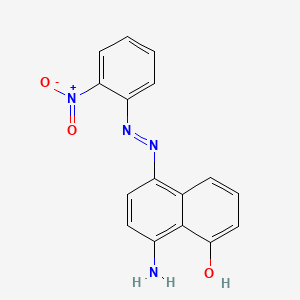


![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
